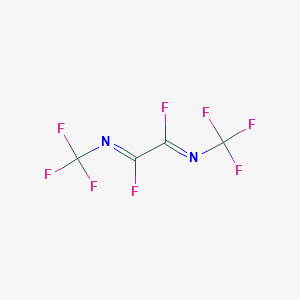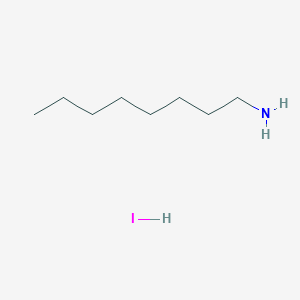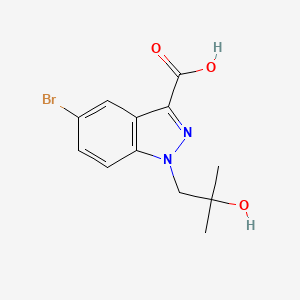
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride (BTEF) is a powerful reagent used in organic synthesis and has been widely used in laboratories for a variety of applications. It is an organofluorine compound that has a wide range of applications in organic chemistry, including the synthesis of heterocyclic compounds, the synthesis of polymers and the preparation of fluorinated compounds. BTEF is a versatile reagent that has been used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and fluorinated compounds.
Wirkmechanismus
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride is a powerful fluorinating agent that is used in the synthesis of organic compounds. It is a nucleophilic reagent that reacts with electron-rich sites on organic molecules. The reaction is initiated by the formation of a covalent bond between the this compound molecule and the electron-rich site on the organic molecule. This covalent bond is then broken by the formation of a fluorine-containing product. The reaction is reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
This compound is a powerful fluorinating agent and has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. This compound has also been shown to act as an inhibitor of DNA and RNA synthesis. In addition, this compound has been shown to act as an inhibitor of protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride is a powerful fluorinating agent and has a wide range of advantages and limitations for lab experiments. The main advantage of this compound is its versatility and its ability to synthesize a wide range of compounds. It is also relatively inexpensive and easy to use. However, this compound is highly reactive and can be hazardous if not handled properly. In addition, this compound can be difficult to work with due to its strong reactivity.
Zukünftige Richtungen
The use of N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride in scientific research is expected to continue to grow in the future. This compound is expected to be used in the synthesis of more complex molecules and compounds, such as peptides, carbohydrates, and lipids. In addition, this compound is expected to be used in the synthesis of pharmaceuticals and other bioactive compounds. This compound is also expected to be used in the synthesis of materials for industrial applications, such as coatings, lubricants, and adhesives. Finally, this compound is expected to be used in the synthesis of materials for medical applications, such as implants, prostheses, and medical devices.
Synthesemethoden
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride is synthesized by the reaction of trifluoromethyl-ethanediimidoyl chloride with potassium fluoride in anhydrous acetonitrile. The reaction is carried out at room temperature and is complete within one hour. The product is then purified by recrystallization from methanol. The yield of this compound is typically in the range of 80-90%.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of polymers and fluorinated compounds. This compound has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and antiviral agents. In addition, this compound has been used in the synthesis of organic compounds, such as alcohols, amines, and amides.
Eigenschaften
IUPAC Name |
(1Z,2Z)-N,N'-bis(trifluoromethyl)ethanediimidoyl difluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8N2/c5-1(13-3(7,8)9)2(6)14-4(10,11)12/b13-1-,14-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNXIKSYNMTLF-IJEIGJONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(F)(F)F)(C(=NC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\C(F)(F)F)(\F)/C(=N/C(F)(F)F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)







